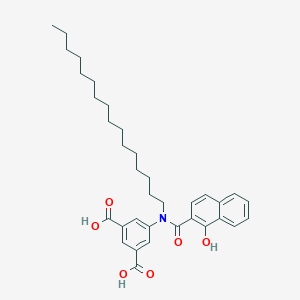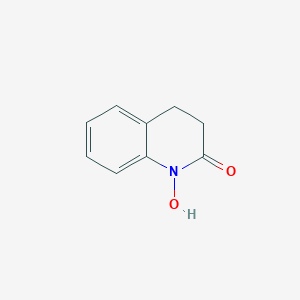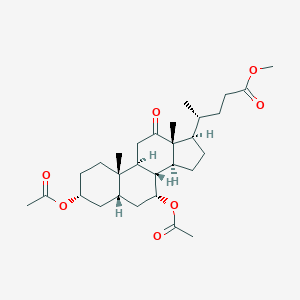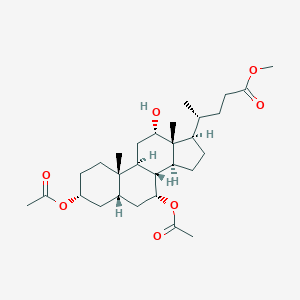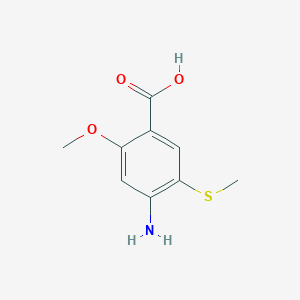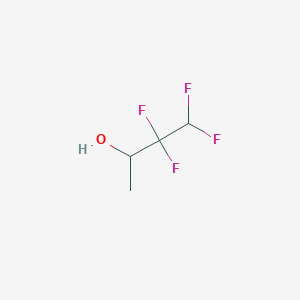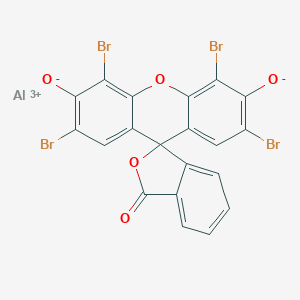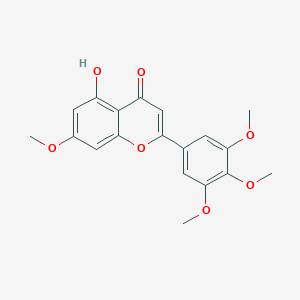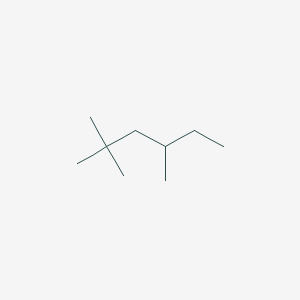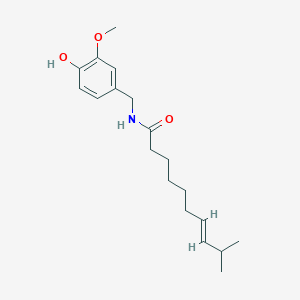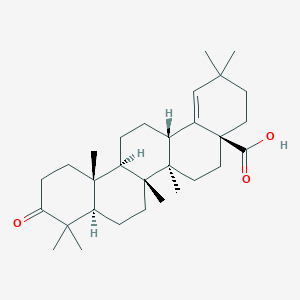
Moronic acid
Overview
Description
Moronic acid is a natural triterpene . It can be extracted from the Rhus javanica, a sumac plant traditionally believed to hold medicinal applications . The molecule has also been extracted from the hemiparasitic mistletoe plant (Phoradendron reichenbachianum) .
Synthesis Analysis
Moronic acid is a pentacyclic triterpenoid made up of olean-18-ene with an oxo group at position 3 and a carboxy group at position 28 . It’s synthesized from an oleanane hydride . Efficient synthesis of moronic acid and related triterpenes has been achieved starting from betulin .Molecular Structure Analysis
The molecular formula of Moronic acid is C30H46O3 . It is a pentacyclic triterpenoid that is olean-18-ene substituted at position 3 by an oxo group and position 28 by a carboxy group .Chemical Reactions Analysis
Moronic acid has demonstrated a wide range of pharmacological effects such as Antidiabetic activity, Anti-AIDS agents, Chemotherapeutic agents, Virus lytic, Anti-HIV, Cytotoxic activity, Anti-herpes, Antimicrobial activity, Ribosome-loaded mRNAs .Physical And Chemical Properties Analysis
The molecular weight of Moronic acid is 454.7 g/mol . It is a pentacyclic triterpenoid that is olean-18-ene substituted at position 3 by an oxo group and position 28 by a carboxy group .Scientific Research Applications
Anti-HIV Application
Scientific Field
Virology, specifically HIV research .
Application Summary
Moronic acid has been studied for its potential as an anti-HIV agent. A derivative of moronic acid has shown promising results against some HIV strains .
Methods of Application
The derivative of moronic acid was tested in vitro against different HIV strains. The EC50 values (the concentration of the drug that gives half-maximal response) were determined .
Results
The moronic acid derivative showed activity against NL4-3, a multiple protease inhibitor resistant strain, with an EC50 value of 0.0085 M. It also showed activity against PI-R, another multiple protease inhibitor resistant strain, with an EC50 value of 0.021 M. Against FHR-2, a ribavirin-resistant HIV strain, it had an EC50 value of 0.13 M .
Anti-Diabetic Application
Scientific Field
Endocrinology, specifically diabetes research .
Application Summary
Moronic acid has been researched for its potential anti-diabetic properties. It has shown antihyperglycemic effects in a non-insulin-dependent model .
Methods of Application
The antidiabetic efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed antihyperglycemic effects in a non-insulin-dependent model .
Cytotoxic Application
Scientific Field
Application Summary
Moronic acid is a triterpene that can be extracted from the hemiparasitic mistletoe plant (Phoradendron reichenbachianum), among other species. It has been found to be cytotoxic .
Methods of Application
The cytotoxic properties of moronic acid are typically studied in vitro using cell cultures .
Results
The specific outcomes of these studies are not detailed in the sources, but the cytotoxic properties of moronic acid suggest potential applications in cancer treatment .
Anti-Herpes Application
Scientific Field
Virology, specifically Herpes research .
Application Summary
Moronic acid has been studied for its potential as an anti-Herpes agent. It has shown substantial anti-Herpes activity .
Methods of Application
The anti-Herpes efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed anti-Herpes effects .
Anti-AIDS Application
Scientific Field
Virology, specifically AIDS research .
Application Summary
Moronic acid has been researched for its potential anti-AIDS properties. It has shown substantial anti-HIV activity .
Methods of Application
The anti-AIDS efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed anti-AIDS effects .
Anti-Inflammatory Application
Scientific Field
Application Summary
Moronic acid has been researched for its potential anti-inflammatory properties. It has shown substantial anti-inflammatory activity .
Methods of Application
The anti-inflammatory efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed anti-inflammatory effects .
Antimicrobial Application
Scientific Field
Application Summary
Moronic acid has been researched for its potential antimicrobial properties. It has shown substantial antimicrobial activity .
Methods of Application
The antimicrobial efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed antimicrobial effects .
Antihyperlipidemic Application
Scientific Field
Application Summary
Moronic acid has been researched for its potential antihyperlipidemic properties. It has shown substantial antihyperlipidemic activity .
Methods of Application
The antihyperlipidemic efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed antihyperlipidemic effects .
Antihyperglycemic Application
Application Summary
Moronic acid has been researched for its potential antihyperglycemic properties. It has shown substantial antihyperglycemic activity .
Methods of Application
The antihyperglycemic efficacy of moronic acid was evaluated in vitro. The enzymatic structure was studied using docking and hydrogen interactions .
Results
Moronic acid exhibited substantial inhibitory effects in the experiment. It also showed antihyperglycemic effects .
Safety And Hazards
Future Directions
A particular moronic acid derivative showed potent anti-HIV activity with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) . This derivative has become a new lead for clinical trials and is also active against herpes simplex virus 1 .
properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJVVZWBKIXQQ-QALSDZMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891948 | |
| Record name | Moronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moronic acid | |
CAS RN |
6713-27-5 | |
| Record name | Moronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





